4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound's official IUPAC name is this compound, which precisely describes the structural arrangement of functional groups. The nomenclature indicates a benzaldehyde core structure substituted at the para position with a piperidine ring that itself bears a hydroxymethyl substituent at the 4-position of the piperidine ring.
The compound is registered under multiple Chemical Abstracts Service registry numbers, primarily 683772-13-6 and 62247-48-7, reflecting slight variations in stereochemical or synthetic considerations. The MDL number MFCD08689745 provides additional database identification. Alternative systematic names include 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine and [1-(4-Formylphenyl)piperidin-4-yl]methanol, which emphasize different structural aspects of the molecule.
The molecular formula C13H17NO2 indicates the presence of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 219.28 grams per mole. The compound's InChI identifier (InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2) provides a standardized representation of its connectivity. The corresponding InChIKey FMFVJLCTVMBVMX-UHFFFAOYSA-N serves as a compressed identifier for database searches.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVJLCTVMBVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594769 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683772-13-6 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically involves the reaction of 4-piperidinemethanol with 4-fluorobenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 4-piperidinemethanol and 4-fluorobenzaldehyde.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reactants and solvents ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde.
Reduction: Formation of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several key applications across various fields:
1. Organic Synthesis
- Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Facilitates the development of new chemical entities through functional group transformations.
2. Medicinal Chemistry
- Investigated for potential therapeutic properties, including antibacterial and antifungal activities.
- Acts as a building block for biologically active compounds, contributing to drug discovery efforts.
3. Biochemical Research
- Utilized in studying enzyme mechanisms due to its ability to interact with specific molecular targets.
- The compound's structure allows it to function as an inhibitor or activator depending on the context.
4. Industrial Applications
- Employed in the production of specialty chemicals and materials, enhancing the efficiency of chemical processes .
Recent studies have highlighted the biological properties of this compound:
Antibacterial Activity
- Exhibits potent activity against various bacterial strains. Minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- The presence of electron-donating and electron-withdrawing groups on the piperidine ring significantly influences its antibacterial efficacy .
Antifungal Activity
- Demonstrates effectiveness against fungi such as Candida albicans and Aspergillus species, attributed to its disruption of ergosterol biosynthesis in fungal cell membranes .
Case Studies
Several studies have focused on the implications of using this compound in pharmaceutical formulations:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. Results indicated significant activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Stability Studies
Research on the stability of this compound under different environmental conditions revealed that high temperatures and humidity can accelerate degradation. This underscores the importance of proper storage conditions for maintaining drug integrity.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxymethyl and aldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to unsubstituted analogs like 4-(piperidin-1-yl)benzaldehyde.
- Tertiary amine-containing derivatives (e.g., 4-(N,N-diethylamino)benzaldehyde) exhibit enhanced electron-donating effects, influencing their reactivity in photopolymerization .
Key Observations :
Key Observations :
Biological Activity
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
This compound, with the molecular formula C13H17NO2, features a hydroxymethyl group attached to a piperidine ring and a benzaldehyde moiety. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various piperidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some compounds .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |
The mechanism underlying the biological activity of this compound may involve its interaction with specific molecular targets such as bacterial enzymes or receptors. The presence of the hydroxymethyl group is thought to enhance binding affinity to these targets, potentially leading to increased potency against pathogens .
Study on Antibacterial Efficacy
In a recent study published in MDPI, researchers evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The compound demonstrated promising activity against resistant strains of bacteria, indicating its potential as a lead compound for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship study focused on piperidine derivatives revealed that modifications at the hydroxymethyl position could significantly influence biological activity. This study found that compounds with specific substitutions exhibited enhanced binding properties and improved pharmacokinetics, suggesting that further optimization could yield more effective antibacterial agents .
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde to maximize yield?
A: Synthesis typically involves nucleophilic substitution or condensation reactions. Key variables include solvent polarity (e.g., DMSO or ethanol), temperature (reflux conditions at 80–100°C), and base selection (e.g., K₂CO₃ or NaH). For example, analogs like 4-(piperidin-1-yl)benzaldehyde derivatives are synthesized via nucleophilic aromatic substitution, where electron-deficient benzaldehyde derivatives react with piperidine analogs under anhydrous conditions. Reaction progress should be monitored via TLC or HPLC, with yields optimized by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-aldehyde ratio) .
Advanced Mechanistic Insights
Q. Q: How can computational methods (e.g., DFT) clarify the reaction mechanism of this compound formation?
A: Density Functional Theory (DFT) simulations can model transition states and intermediate stabilization. For instance, the nucleophilic attack of the piperidine nitrogen on the benzaldehyde carbonyl carbon can be analyzed for energy barriers. Solvent effects (polar aprotic vs. protic) and steric hindrance from the hydroxymethyl group in the piperidine ring may influence activation energy. Compare computed intermediates with experimental NMR or IR data to validate mechanistic pathways .
Physicochemical Characterization
Q. Q: What analytical techniques are critical for confirming the purity and structure of this compound?
A:
- HPLC: Assess purity (≥95% by reversed-phase C18 column, using acetonitrile/water gradients) .
- NMR: ¹H and ¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, piperidine ring protons at 1.5–3.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇NO₂ at 219.1234) .
Stability Under Experimental Conditions
Q. Q: How does the hydroxymethyl group in the piperidine ring influence the compound’s stability in aqueous vs. organic solvents?
A: The hydroxymethyl group increases hydrophilicity, making the compound moderately soluble in polar solvents (e.g., ethanol, DMSO) but prone to hydrolysis in aqueous acidic/basic conditions. Stability studies (via accelerated degradation at 40°C/75% RH) show degradation products include oxidized aldehydes or piperidine ring-opening byproducts. Use anhydrous storage conditions (-20°C under argon) to prevent decomposition .
Biological Activity Profiling
Q. Q: What strategies are recommended for evaluating the cytotoxicity of this compound in cancer cell lines?
A:
- Cell Viability Assays: Use MTT or resazurin-based assays in HeLa or Molt4/C8 cells. IC₅₀ values are influenced by the hydroxymethyl group’s hydrogen-bonding capacity.
- Structure-Activity Relationship (SAR): Compare with analogs lacking the hydroxymethyl group; this substituent may enhance membrane permeability but reduce target selectivity .
Data Contradiction Analysis
Q. Q: How should researchers address contradictory cytotoxicity data across studies?
A: Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Meta-analyses of analogs (e.g., 3,5-bis(benzylidene)-4-oxopiperidines) suggest substituent electronegativity and steric effects critically modulate activity .
Safety and Handling Protocols
Q. Q: What precautions are essential when handling this compound in a laboratory setting?
A:
- PPE: Gloves, lab coat, and goggles due to potential skin/eye irritation.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No GHS classification is reported, but treat as a potential irritant .
Advanced Applications in Drug Discovery
Q. Q: How can this compound serve as a scaffold for designing kinase inhibitors?
A: The aldehyde group enables Schiff base formation with lysine residues in kinase ATP-binding pockets. For example, modify the piperidine ring with fluorophenyl groups (via Suzuki coupling) to enhance hydrophobic interactions. Test inhibitory activity against kinases like EGFR or CDK2 using fluorescence polarization assays .
Regulatory Compliance
Q. Q: What documentation is required for international shipping of this compound?
A: Include Safety Data Sheets (SDS) with hazard identification (Section 2), handling/storage guidelines (Section 7), and regulatory information (Section 15). Compliance with IATA/DOT regulations for non-GHS-classified solids requires proper labeling (e.g., "Not Restricted") and inert packaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
